盐酸雷佩汀

描述

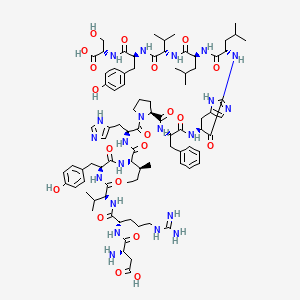

Leupeptin hydrochloride is a peptide-based, synthetic inhibitor of cysteine proteases that has been used in a variety of biochemical and physiological experiments. It is a member of the leupeptin family of protease inhibitors and is a common reagent in laboratories worldwide. Leupeptin hydrochloride has been used to study the structure and function of proteins, investigate signal transduction pathways, and study the activity of proteases.

科学研究应用

Protease Inhibition in Biochemical Research

Leupeptin Hydrochloride: is a modified tripeptide that acts as a reversible protease inhibitor . It is particularly effective against trypsin-like proteases and some cysteine proteases, including endoproteinase Lys-C, kallikrein, papain, thrombin, cathepsin B, cathepsins H and L, trypsin, calpain, and plasmin . This makes it a valuable tool in biochemical research for studying protease functions and mechanisms.

Immunoblotting Applications

In immunoblotting, Leupeptin Hydrochloride serves as a protease inhibitor to prevent the degradation of proteins during the blotting process . This ensures that the proteins can be accurately measured and analyzed, providing reliable results in protein expression studies.

Cell Lysis Buffer Supplement

Leupeptin Hydrochloride: is used as a supplement in cell lysis buffers to inhibit protease activity . This helps in preserving the integrity of proteins and other cellular components during the lysis process, which is crucial for subsequent analyses such as mass spectrometry or protein assays.

Neuroprotection and Ototoxicity Studies

Leupeptin has been shown to confer significant protection against hair cell damage caused by gentamicin ototoxicity . It inhibits lysosomal proteases and calpain, which are implicated in cell death, making it a useful compound in neuroprotection research.

Muscle Atrophy and Muscular Dystrophy Research

Research has indicated that Leupeptin Hydrochloride can impede protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy . This suggests potential applications in studying muscle atrophy and developing therapeutic strategies for muscular dystrophy.

Analytical Chemistry and HPLC Applications

Leupeptin Hydrochloride: gives multiple peaks on High-Performance Liquid Chromatography (HPLC) due to equilibria among three forms in solution . Understanding these peaks is essential for purity determination and for studying the stability and behavior of peptides in solution.

Reducing Agent in Protein Determinations

Due to its aldehyde group, Leupeptin Hydrochloride may act as a reducing agent and interfere in protein determinations such as the Lowry method, and to a lesser extent, the Bradford assay . This property is important for researchers to consider when designing experiments involving protein quantification.

Tissue Atrophy Prevention

The ability of Leupeptin Hydrochloride to inhibit protease activity has implications for preventing tissue atrophy. By hindering protein degradation, it may be beneficial in research focused on conditions that lead to tissue wasting .

属性

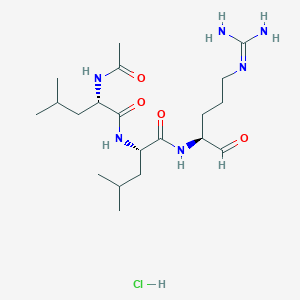

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYPQNFLLAILR-FRKSIBALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Leu-Leu-Arg-al.HCl | |

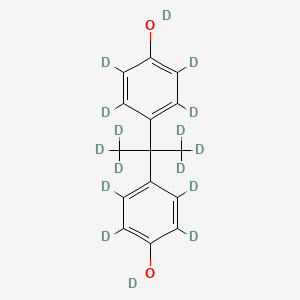

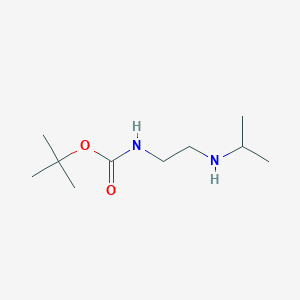

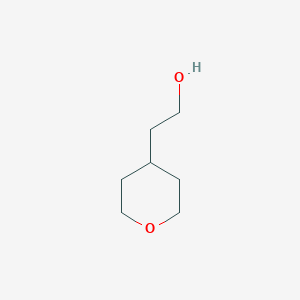

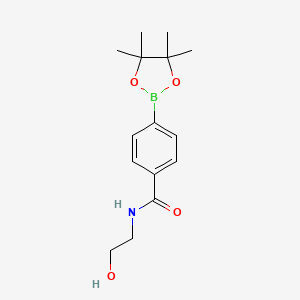

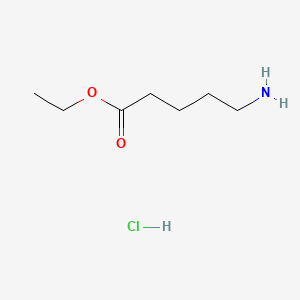

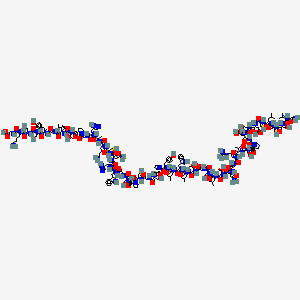

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)